![molecular formula C26H29N3O3 B2896161 N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-44-4](/img/structure/B2896161.png)
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that features a benzodiazole core, a furan ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the dimethylphenoxy group. Common reagents used in these reactions include furan-2-carboxylic acid, 2,3-dimethylphenol, and various alkylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and furan-containing molecules. Examples are:
- N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide
- (E)-2-(3,5-dimethylphenoxy)-N′-(furan-2-ylmethylene)acetohydrazide
Uniqueness
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparative studies.
Chemical Structure and Properties
The chemical structure of this compound includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. These functional groups are significant as they may contribute to the compound's biological properties.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzodiazole structures have shown promising results in inhibiting cell proliferation in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
Table 1: Antitumor Activity Results
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
Compound A | A549 | 6.26 ± 0.33 | 2D |
Compound B | HCC827 | 6.48 ± 0.11 | 2D |
Compound C | NCI-H358 | 20.46 ± 8.63 | 3D |
These results indicate that compounds with similar structures to this compound exhibit significant antitumor activity, particularly in two-dimensional cultures compared to three-dimensional models .
Antimicrobial Activity
In addition to antitumor effects, the compound's potential antimicrobial properties have also been assessed. Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <10 μg/mL |
Escherichia coli | <15 μg/mL |
The antimicrobial assays followed CLSI guidelines using broth microdilution techniques. Compounds similar to this compound showed effective inhibition against these pathogens .
The proposed mechanism of action for compounds in this class involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction potentially disrupts cellular proliferation and leads to apoptosis in cancer cells. The binding affinity and specificity can vary based on the structural modifications present in the compounds .
Case Studies
Several case studies have highlighted specific instances where derivatives of the compound have been tested:
- Study on Antitumor Efficacy : A study demonstrated that a related furan derivative showed significant tumor regression in vivo models at submicromolar dosages.
- Antimicrobial Screening : Another study screened a library of compounds for activity against Pseudomonas aeruginosa, identifying several derivatives with notable antibacterial properties.
Properties
IUPAC Name |
N-[1-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-10-8-13-23(19(18)2)31-16-7-6-15-29-22-12-5-4-11-21(22)28-25(29)20(3)27-26(30)24-14-9-17-32-24/h4-5,8-14,17,20H,6-7,15-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFIRBSJRPFDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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